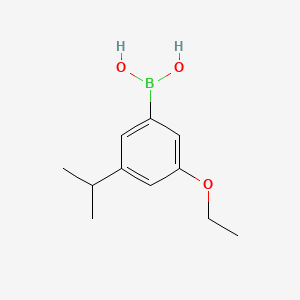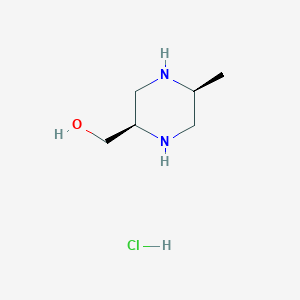
3-(Methoxy-D3)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxy-D3)benzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-D3)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions usually include a temperature of around 120°C and a reaction time of approximately 2 hours.
Industrial Production Methods
Industrial production of this compound can be achieved through the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
3-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
科学的研究の応用
3-(Methoxy-D3)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organic pigments and dyes.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, plastics, and other materials.
作用機序
The mechanism of action of 3-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
類似化合物との比較
Similar Compounds
3-Methoxybenzonitrile: A non-deuterated version of the compound with similar chemical properties.
4-Methoxybenzonitrile: Another isomer with the methoxy group at the fourth position.
2-Methoxybenzonitrile: An isomer with the methoxy group at the second position.
Uniqueness
3-(Methoxy-D3)benzonitrile is unique due to the presence of the deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it particularly valuable in research applications where isotopic labeling is required .
特性
分子式 |
C8H7NO |
|---|---|
分子量 |
136.17 g/mol |
IUPAC名 |
3-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i1D3 |
InChIキー |
KLXSUMLEPNAZFK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C#N |
正規SMILES |
COC1=CC=CC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)


![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)


![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)


![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)

